molecular formula C11H18ClNO2 B13167550 tert-butyl N-(4-chlorocyclohex-2-en-1-yl)carbamate

tert-butyl N-(4-chlorocyclohex-2-en-1-yl)carbamate

Cat. No.: B13167550
M. Wt: 231.72 g/mol
InChI Key: ZOHHDHUUERHOST-UHFFFAOYSA-N
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Description

tert-Butyl N-(4-chlorocyclohex-2-en-1-yl)carbamate: is an organic compound with the molecular formula C11H18ClNO2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-chlorocyclohex-2-en-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with 4-chlorocyclohex-2-en-1-yl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(4-chlorocyclohex-2-en-1-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl N-(4-chlorocyclohex-2-en-1-yl)carbamate is used as a building block in organic synthesis. It is utilized in the preparation of more complex molecules and in the study of reaction mechanisms .

Biology and Medicine: In biological research, this compound is used to study enzyme interactions and as a potential lead compound in drug discovery. It has shown promise in the development of pharmaceuticals targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products .

Mechanism of Action

The mechanism of action of tert-butyl N-(4-chlorocyclohex-2-en-1-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    tert-Butyl carbamate: A simpler carbamate derivative used in similar applications.

    tert-Butyl N-(4-hydroxycyclohexyl)carbamate: Another derivative with a hydroxyl group instead of a chlorine atom.

    tert-Butyl N-(4-bromocyclohex-2-en-1-yl)carbamate: A bromine-substituted analog

Uniqueness: tert-Butyl N-(4-chlorocyclohex-2-en-1-yl)carbamate is unique due to the presence of the chlorine atom in the cyclohexene ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research contexts .

Properties

Molecular Formula

C11H18ClNO2

Molecular Weight

231.72 g/mol

IUPAC Name

tert-butyl N-(4-chlorocyclohex-2-en-1-yl)carbamate

InChI

InChI=1S/C11H18ClNO2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h4,6,8-9H,5,7H2,1-3H3,(H,13,14)

InChI Key

ZOHHDHUUERHOST-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C=C1)Cl

Origin of Product

United States

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